molecular formula C8H7N3O B1285654 (4-cyanophenyl)urea CAS No. 86065-51-2

(4-cyanophenyl)urea

Cat. No.: B1285654
CAS No.: 86065-51-2
M. Wt: 161.16 g/mol
InChI Key: YLFRZTMXDWOXIO-UHFFFAOYSA-N
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Description

(4-cyanophenyl)urea is an organic compound with the molecular formula C8H7N3O. It is characterized by a urea group attached to a 4-cyanophenyl group. This compound is a white crystalline solid with low solubility in water but good solubility in organic solvents . It is used in various fields, including organic synthesis and as an intermediate in the production of other chemicals.

Biochemical Analysis

Biochemical Properties

N-(4-cyanophenyl)urea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including amino acids such as phenylalanine, tyrosine, tryptophan, and histidine, as well as RNA nucleobases like adenine, guanine, cytosine, and uracil . These interactions are primarily noncovalent and involve hydrophobic interactions, hydrogen bonding, and π-π stacking . The compound’s ability to modulate the stability of biological macromolecules makes it a valuable tool in biochemical research.

Cellular Effects

N-(4-cyanophenyl)urea influences various cellular processes, including cell growth, gene expression, and cellular metabolism. Studies have shown that urea concentrations can affect biomass production and pigment biosynthesis in certain algae species . Additionally, N-(4-cyanophenyl)urea has been found to impact intracellular nitrogen assimilation and catabolism, which are crucial for cellular function and metabolism . The compound’s effects on cell signaling pathways and gene expression further highlight its importance in cellular biology research.

Molecular Mechanism

The molecular mechanism of N-(4-cyanophenyl)urea involves its interactions with enzymes and proteins at the molecular level. It has been shown to interact with the active sites of enzymes, such as urease, by forming hydrogen bonds and stabilizing enzyme-substrate complexes . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, N-(4-cyanophenyl)urea can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-cyanophenyl)urea can change over time due to its stability and degradation. The compound has been found to be stable under various conditions, but its long-term effects on cellular function can vary depending on the experimental setup . Studies have shown that N-(4-cyanophenyl)urea can maintain its biochemical activity over extended periods, making it suitable for long-term research applications . Its degradation products and their potential impact on cellular function should be carefully monitored.

Dosage Effects in Animal Models

The effects of N-(4-cyanophenyl)urea vary with different dosages in animal models. Research has shown that the compound can have both beneficial and adverse effects depending on the dosage administered. At lower doses, N-(4-cyanophenyl)urea can enhance nitrogen metabolism and improve overall health in animal models . At higher doses, it can lead to toxic effects, including disruptions in nitrogen balance and increased excretion of nitrogenous waste . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing adverse effects.

Metabolic Pathways

N-(4-cyanophenyl)urea is involved in various metabolic pathways, including the urea cycle and nitrogen metabolism. The compound interacts with enzymes such as alanine aminotransferase and aspartate aminotransferase, which play crucial roles in nitrogen metabolism . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular function and health. Understanding the metabolic pathways involving N-(4-cyanophenyl)urea is essential for optimizing its use in biochemical research.

Transport and Distribution

The transport and distribution of N-(4-cyanophenyl)urea within cells and tissues are mediated by specific transporters and binding proteins. In certain tissues, the movement of urea across cell membranes is facilitated by proteins from the SLC14A family of urea transporters . These transporters play a crucial role in the compound’s localization and accumulation within cells, affecting its overall activity and function. The distribution of N-(4-cyanophenyl)urea within different tissues can also influence its biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of N-(4-cyanophenyl)urea is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of N-(4-cyanophenyl)urea can provide insights into its mechanisms of action and potential applications in biochemical research. Additionally, the compound’s localization can influence its interactions with other biomolecules and its overall efficacy in various experimental setups.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-cyanophenyl)urea can be synthesized through several methods. One common method involves the reaction of 4-cyanophenyl isocyanate with ammonia or an amine . Another method includes the reaction of 4-cyanophenylamine with phosgene, followed by treatment with ammonia . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process may include steps like nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is efficient and environmentally friendly, avoiding the use of harmful solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(4-cyanophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

(4-cyanophenyl)urea has several scientific research applications:

Properties

IUPAC Name

(4-cyanophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFRZTMXDWOXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585413
Record name N-(4-Cyanophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86065-51-2
Record name N-(4-Cyanophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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